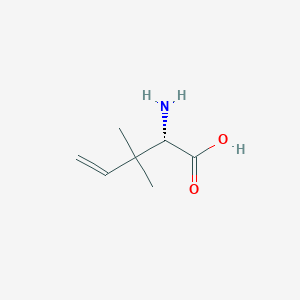
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is a compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- can be achieved through several methods. One common approach involves the use of starting materials such as 4-pentenoic acid and appropriate amines. The reaction typically requires specific catalysts and conditions to ensure the desired stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the (2S)-enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using natural microorganisms. This method is advantageous as it can produce the compound in large quantities with relatively low cost and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of pentenoic acid, such as:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid, 2-amino-3-methyl-, (2S,3S)-
Uniqueness
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is unique due to the presence of two methyl groups on the third carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other pentenoic acid derivatives and can lead to different biological and chemical behaviors .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1 |
Clave InChI |
WRAGCAJADTYGOO-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C=C)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)(C=C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



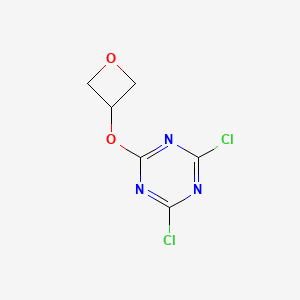

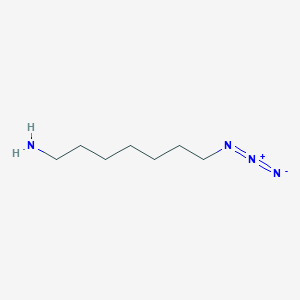
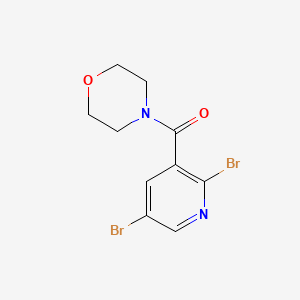

![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)
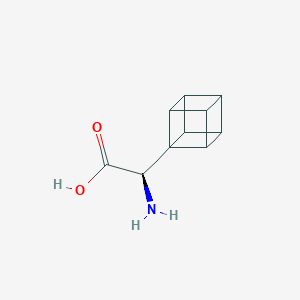

![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)


![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
